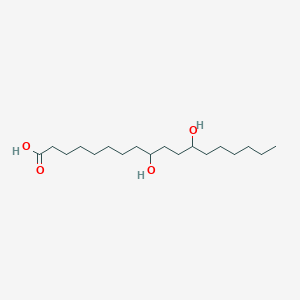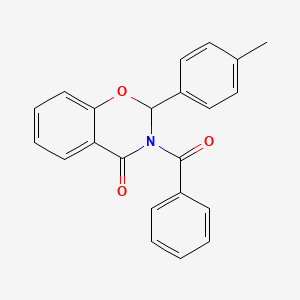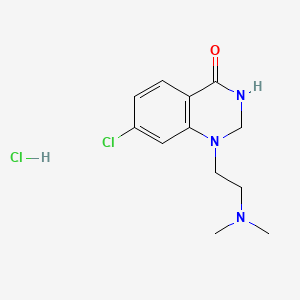
4(1H)-Quinazolinone, 2,3-dihydro-7-chloro-1-(2-(dimethylamino)ethyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(1H)-Quinazolinone, 2,3-dihydro-7-chloro-1-(2-(dimethylamino)ethyl)-, hydrochloride is a chemical compound that belongs to the quinazolinone class Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Quinazolinone, 2,3-dihydro-7-chloro-1-(2-(dimethylamino)ethyl)-, hydrochloride typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Chloro Group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Dimethylaminoethyl Group: This step involves the alkylation of the quinazolinone core with a dimethylaminoethyl halide under basic conditions.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods would involve scaling up the above synthetic routes with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylaminoethyl group.
Reduction: Reduction reactions could target the quinazolinone core or the chloro substituent.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution could produce a variety of functionalized quinazolinones.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.
Biology
Biologically, quinazolinone derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties. This compound may exhibit similar activities and could be studied for its potential therapeutic effects.
Medicine
In medicine, the compound could be explored for its pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
Industrially, the compound could be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4(1H)-Quinazolinone, 2,3-dihydro-7-chloro-1-(2-(dimethylamino)ethyl)-, hydrochloride would depend on its specific biological target. Generally, quinazolinones can interact with various enzymes and receptors, modulating their activity. The dimethylaminoethyl group may enhance the compound’s ability to cross cell membranes and reach intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4(1H)-Quinazolinone: The parent compound without the chloro and dimethylaminoethyl substituents.
7-Chloro-4(1H)-quinazolinone: Lacks the dimethylaminoethyl group.
2,3-Dihydro-4(1H)-quinazolinone: Lacks the chloro and dimethylaminoethyl groups.
Uniqueness
The presence of both the chloro and dimethylaminoethyl groups in 4(1H)-Quinazolinone, 2,3-dihydro-7-chloro-1-(2-(dimethylamino)ethyl)-, hydrochloride makes it unique. These substituents can significantly influence the compound’s chemical reactivity and biological activity, potentially offering advantages over similar compounds in specific applications.
Eigenschaften
CAS-Nummer |
73987-26-5 |
|---|---|
Molekularformel |
C12H17Cl2N3O |
Molekulargewicht |
290.19 g/mol |
IUPAC-Name |
7-chloro-1-[2-(dimethylamino)ethyl]-2,3-dihydroquinazolin-4-one;hydrochloride |
InChI |
InChI=1S/C12H16ClN3O.ClH/c1-15(2)5-6-16-8-14-12(17)10-4-3-9(13)7-11(10)16;/h3-4,7H,5-6,8H2,1-2H3,(H,14,17);1H |
InChI-Schlüssel |
JQAAAXBTWACXPS-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCN1CNC(=O)C2=C1C=C(C=C2)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


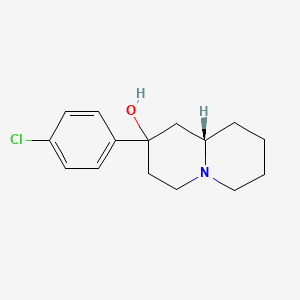
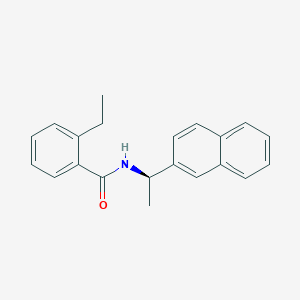
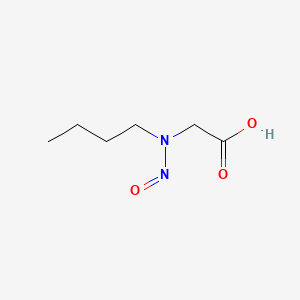
![4-[(3-Chlorophenyl)sulfanylmethyl]pyrrolidin-3-ol](/img/structure/B15344956.png)

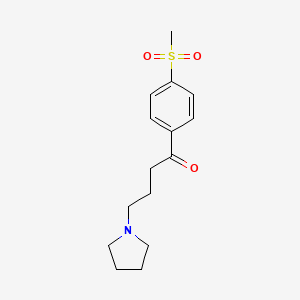
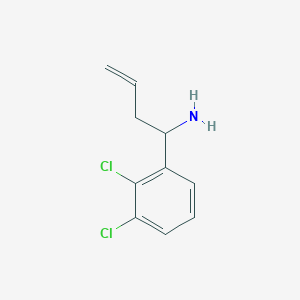
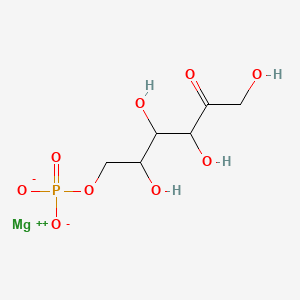

![1-dodecyl-3-[(E)-(4-nitrophenyl)methylideneamino]thiourea](/img/structure/B15344985.png)
![5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-7-acetic acid ethyl ester](/img/structure/B15344988.png)
![Acetic acid, [(4,5-dihydro-4-oxo-2-thiazolyl)thio]-](/img/structure/B15344998.png)
